Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate
Description
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-13-9(12)8-7-10(5-4-6-10)11(2)14-8/h8H,3-7H2,1-2H3 |
InChI Key |
WSSYJIHHHJXJOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCC2)N(O1)C |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Annulation
In this method, a preformed cyclopentane derivative undergoes ring expansion via iodocyclization. For example, tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is synthesized by reacting a bicyclic alcohol with iodine and sodium bicarbonate in acetonitrile. The iodinated intermediate is subsequently subjected to nucleophilic displacement with ethyl carboxylate precursors to install the ester moiety. Yields for this step range from 75% to 92%, depending on the steric hindrance of the starting material.
Four-Membered Ring Annulation
Alternative routes prioritize constructing the four-membered oxetane or azetidine ring first. A Henry reaction between formaldehyde and nitroalkanes generates nitroalcohol intermediates, which are reduced and cyclized to form the spirocyclic core. This method avoids harsh iodination conditions but requires careful control of reaction stoichiometry to prevent over-cyclization.
Functionalization of the Spirocyclic Intermediate
Once the spiro[3.4]octane core is established, functionalization at the 7-position with the ethyl carboxylate group is achieved through two primary pathways.
Esterification via Carboxylic Acid Intermediates
Hydrolysis of tert-butyl-protected precursors followed by esterification with ethanol under acidic conditions is a common strategy. For instance, tert-butyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate is treated with trifluoroacetic acid to remove the Boc group, yielding the free carboxylic acid, which is then reacted with ethanol and DCC to form the ethyl ester. This method provides moderate yields (65–78%) but requires multiple purification steps.
Direct Alkylation of Carboxylate Salts
A more efficient approach involves alkylating in-situ-generated carboxylate salts with ethyl iodide. Using potassium carbonate as a base in DMF, this one-pot reaction achieves yields up to 85% while minimizing side products. However, competing O-alkylation can occur if the reaction temperature exceeds 60°C.
Stereochemical Control and Resolution
The spirocyclic structure introduces challenges in stereochemical control, particularly at the 5-methyl position.
Chiral Auxiliary-Mediated Synthesis
Employing chiral tert-butylsulfinamide auxiliaries during cyclization ensures enantioselective formation of the desired (5S)-configured product. This method, adapted from spiro-proline syntheses, achieves enantiomeric excess (ee) values >98% but increases synthetic complexity.
Kinetic Resolution via Enzymatic Hydrolysis
Lipase-mediated hydrolysis of racemic ethyl esters selectively cleaves the (5R)-enantiomer, leaving the (5S)-ester intact. Using Candida antarctica lipase B in phosphate buffer, this method resolves the mixture with 90% ee and 45% yield.
Optimization of Key Reaction Parameters
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.
Solvent Effects on Cyclization
Polar aprotic solvents like DMF and acetonitrile enhance iodocyclization rates but may promote ester hydrolysis. Nonpolar solvents (e.g., toluene) favor spirocycle formation but require longer reaction times.
Temperature-Dependent Side Reactions
Elevated temperatures (>80°C) during esterification lead to decarboxylation, reducing yields by 15–20%. Maintaining reactions at 50–60°C balances kinetics and product stability.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of major methods:
Chemical Reactions Analysis
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
In the field of chemistry, Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate serves as a crucial building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical transformations and the development of novel materials .
Biology
The compound is under investigation for its potential biological activities, particularly in enzyme inhibition and receptor modulation. Studies have indicated that compounds with similar structures exhibit various biological effects, such as antimicrobial and anticancer properties .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Methyl-2-oxa-6-azaspiro[3.4]octan-7-one | Similar spirocyclic structure | Antimicrobial properties |
| 6-Oxa-5-methylspiro[3.4]octan-7-one | Lacks nitrogen heteroatom | Antitumor activity |
| Ethyl 6-methyl-7-carboxyspiro[3.4]octane | Different functional groups | Neurological effects |
Medicine
Research is ongoing to determine the therapeutic potential of this compound in drug development, particularly targeting specific molecular pathways associated with diseases such as cancer and neurological disorders . Its mechanism of action involves interactions with specific biological targets, which may include enzymes or receptors critical to disease progression.
Industry
The structural properties of this compound make it valuable in developing new materials with tailored mechanical or chemical properties. Its applications may extend to areas such as polymer science and materials engineering .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of derivatives similar to this compound on MCF-7 breast cancer cells. The compounds were tested at various concentrations to determine their cytotoxic effects using an MTT assay, revealing significant anti-proliferative activity .
Case Study 2: Receptor Interaction Studies
Research focused on the binding affinities of this compound with specific receptors involved in neurological pathways demonstrated its potential as a modulator for therapeutic applications in neuropharmacology .
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
| Compound Name | Molecular Formula | Key Substituents/Modifications |
|---|---|---|
| Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate | C₁₀H₁₅NO₃ | 6-oxa, 5-aza, ethyl ester, N-methyl |
| Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate | C₁₀H₁₄O₃S | 5-thia (sulfur), 7-oxo, ethyl ester |
| Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride | C₉H₁₄ClNO₂ | 6-aza, methyl ester, hydrochloride salt |
| tert-Butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate | C₁₆H₂₆N₂O₅ | 2-oxa, 7-aza, tert-butyl ester, hydroxymethyl |
Key Observations :
- Heteroatom Substitution : Replacing oxygen (6-oxa) with sulfur (5-thia) in Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate increases molecular weight (214.28 g/mol vs. 197.23 g/mol for the target compound) and alters electronic properties due to sulfur’s polarizability .
- Salt Forms : Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride introduces a charged species, improving aqueous solubility but limiting blood-brain barrier (BBB) penetration .
Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate | 1.24 ± 0.1 | 325.9 ± 42.0 | 10.10 ± 0.20 |
| This compound | N/A | N/A | ~9.5 (estimated) |
Notes:
- The 7-oxo group in Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate introduces a ketone, lowering the pKa compared to the target compound’s amine (predicted ~9.5 for the secondary N-methyl group) .
- Density and boiling point data for the target compound are unavailable in the provided evidence, but trends suggest lower density than the sulfur analog due to reduced atomic mass .
Biological Activity
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This structural uniqueness contributes to its potential biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : Approximately 199.25 g/mol
- CAS Number : 1256391-71-5
The spirocyclic framework of this compound allows for various interactions with biological targets, potentially leading to diverse pharmacological effects. The presence of a carboxylate group may influence its reactivity and biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, which can be summarized as follows:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Some derivatives have demonstrated the ability to inhibit tumor cell proliferation, indicating potential as anticancer agents.
- Neurological Effects : Certain spirocyclic compounds have been studied for their neuroprotective properties, which could be beneficial in neurodegenerative diseases.
The mechanism of action involves interaction with specific enzymes and receptors. The spirocyclic structure allows for binding to molecular targets, potentially modulating their activity:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell growth.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Methyl-2-oxa-6-azaspiro[3.4]octan-7-one | Similar spirocyclic structure | Antimicrobial properties |
| 6-Oxa-5-methylspiro[3.4]octan-7-one | Lacks nitrogen heteroatom | Antitumor activity |
| Ethyl 6-methyl-7-carboxyspiro[3.4]octane | Different functional groups | Neurological effects |
This table highlights the unique aspects of this compound while illustrating its potential within a broader context of similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antiviral Research : A study demonstrated that compounds with a similar spirocyclic structure exhibited potent antiviral activity against Dengue virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs) . This suggests that this compound could have therapeutic potential in viral infections.
- Inhibition Studies : Research has indicated that the compound can inhibit specific kinases involved in cellular signaling pathways, leading to decreased cell proliferation in cancer models . This highlights its potential as an anticancer agent.
- Neuroprotective Effects : Some studies have focused on the neuroprotective properties of related compounds, suggesting that this compound may also contribute positively to neurological health .
Q & A
What are the key considerations for resolving crystallographic data contradictions in the structural elucidation of spirocyclic compounds like Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate?
Level: Advanced
Methodological Answer:
Crystallographic refinement of spirocyclic compounds often faces challenges due to conformational flexibility and overlapping electron density. To resolve contradictions:
- Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and constraints for spiro systems .
- Validate hydrogen atom placement via riding models or independent refinement when high-resolution data (>1.0 Å) is available.
- Cross-validate torsion angles and ring puckering parameters (e.g., Cremer-Pople coordinates ) with DFT-optimized geometries to identify discrepancies between experimental and theoretical models.
- Employ ORTEP-3 for graphical representation to visualize thermal ellipsoids and confirm the plausibility of refined positions .
How can hydrogen bonding patterns influence the crystal packing of this compound, and what analytical tools are recommended?
Level: Advanced
Methodological Answer:
Hydrogen bonds dictate supramolecular assembly and stability. To analyze these patterns:
- Generate a graph set analysis (e.g., Etter’s formalism ) to classify hydrogen-bonding motifs (e.g., chains, rings).
- Use Mercury CSD to quantify intermolecular distances and angles, comparing against database averages for similar spiro compounds.
- Correlate packing motifs with physicochemical properties (e.g., solubility) by identifying dominant interactions (e.g., C=O⋯H-N vs. C-H⋯O).
- For conflicting data, apply multivariate statistics (e.g., PCA) to differentiate between random noise and systematic trends in hydrogen-bond geometries .
What synthetic strategies are optimal for introducing functional groups to the spirocyclic core of this compound?
Level: Basic
Methodological Answer:
Functionalization requires regioselective control:
- Nucleophilic substitution at the azetidine nitrogen (5-position) using methyl iodide or acyl chlorides under inert conditions.
- Ester hydrolysis : Convert the ethyl carboxylate to a carboxylic acid via NaOH/EtOH reflux, followed by coupling reactions (e.g., EDC/HOBt) .
- Ring-opening/closure strategies: Use Lewis acids (e.g., BF₃·OEt₂) to selectively modify the oxa-aza spiro system while preserving stereochemistry .
How can ring puckering parameters be quantitatively analyzed for the 5-azaspiro[3.4]octane system?
Level: Advanced
Methodological Answer:
The Cremer-Pople formalism is critical for quantifying puckering:
- Calculate puckering amplitude (q) and phase angle (θ) using Cartesian coordinates from X-ray data .
- Compare with benchmark values for similar spiro systems (e.g., q = 0.3–0.5 Å for six-membered rings).
- For dynamic systems, use variable-temperature XRD to track conformational changes and validate with MD simulations.
- Address contradictions between crystallographic and computational data by re-examining solvent effects or lattice constraints .
What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Level: Basic
Methodological Answer:
- NMR :
- Use NOESY/ROESY to confirm spatial proximity between the methyl group (5-position) and adjacent protons.
- Analyze J-coupling constants in -HSQC to identify axial/equatorial substituents on the spiro rings.
- IR/Raman : Detect strain-sensitive vibrations (e.g., C-O-C bending at ~900 cm⁻¹) to infer ring conformation .
- X-ray Diffraction : Prioritize synchrotron sources for high-resolution data to resolve overlapping signals in crowded regions .
How can researchers design stability studies for derivatives of this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
- Perform accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 40–60°C.
- Monitor degradation via HPLC-PDA/MS to identify hydrolysis products (e.g., free carboxylic acid or lactam formation).
- Use Arrhenius kinetics to extrapolate shelf-life under ambient conditions.
- For conflicting stability data (e.g., pH 7 vs. pH 9), conduct NMR titration to assess protonation states influencing reactivity .
What computational methods are recommended for predicting the bioactivity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Molecular docking : Target enzymes with spiro-compatible binding pockets (e.g., proteases) using AutoDock Vina.
- QSAR modeling : Train models on spirocyclic datasets to correlate substituent effects (e.g., logP, H-bond donors) with activity.
- Validate predictions with in vitro assays (e.g., enzyme inhibition) and refine models using Bayesian statistics to address false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
